

Application Note: Quantification of Sunitinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Suguan

Cat. No.: B1239599

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Introduction

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).^{[1][2]} Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Sunitinib plasma concentrations is crucial to optimize treatment efficacy and minimize toxicity.^{[1][3]} A target trough concentration of 50-100 ng/mL for the combined total of Sunitinib and its active metabolite, SU12662, has been suggested to be associated with clinical efficacy.^[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sunitinib in human plasma.

Sunitinib is known to be light-sensitive, which can lead to isomerization from the Z (cis) to the E (trans) isomer.^{[1][3]} Therefore, it is recommended that all sample preparation steps are performed under sodium light or in amber vials to minimize light exposure.^[1]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a widely used method for extracting Sunitinib from plasma samples.^{[4][5][6]}

- Materials:

- Human plasma samples
- Sunitinib and Sunitinib-d10 (internal standard) stock solutions
- tert-Butyl methyl ether (extraction solvent)
- Acetonitrile/Water (1:1, v/v) for reconstitution
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
 - Thaw frozen human plasma samples at room temperature.
 - Pipette 200 μ L of plasma into a microcentrifuge tube.
 - Spike with the internal standard (Sunitinib-d10) working solution.
 - Add 4.0 mL of tert-butyl methyl ether.[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Vortex the mixture for 10 minutes to ensure thorough mixing.
 - Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
 - Carefully transfer the upper organic layer to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 200 μ L of the mobile phase (e.g., acetonitrile/water, 1:1, v/v).[\[1\]](#)

- Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:

- A liquid chromatography system coupled with a tandem mass spectrometer.

- Chromatographic Conditions:

- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μ m) is commonly used.[4][5][7]
- Mobile Phase: A typical mobile phase consists of acetonitrile and water (e.g., 65:35, v/v) with 0.1% formic acid.[4][5]
- Flow Rate: A flow rate of 0.150 mL/min is often employed.[4][5][7]
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.[7]
- Injection Volume: 5-10 μ L.[7]

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5][7]
- Detection Mode: Multiple Reaction Monitoring (MRM).[7]
- MRM Transitions:
 - Sunitinib: The precursor ion $[M+H]^+$ is at m/z 399.0, and a common product ion for quantification is at m/z 283.0.[7]
 - Sunitinib-d10 (IS): The precursor ion $[M+H]^+$ is at m/z 409.3 and the product ion is at m/z 283.3.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for Sunitinib quantification in human plasma.

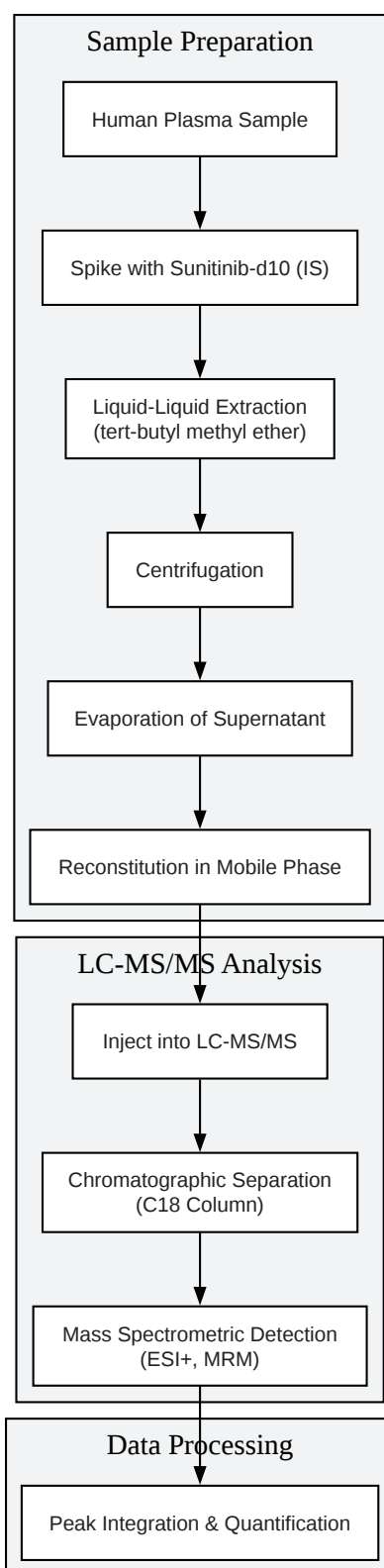
Table 1: Linearity and Sensitivity

Reference	Linearity Range (ng/mL)	LLOQ (ng/mL)	r ²
[4]	0.2 - 500	0.2	>0.9950
[5]	0.2 - 500	0.2	>0.9950
[8]	1 - 1000	1	Not Specified
[9]	5 - 500	5	0.991
[10]	0.1 - 150	0.1	Not Specified

Table 2: Precision and Accuracy

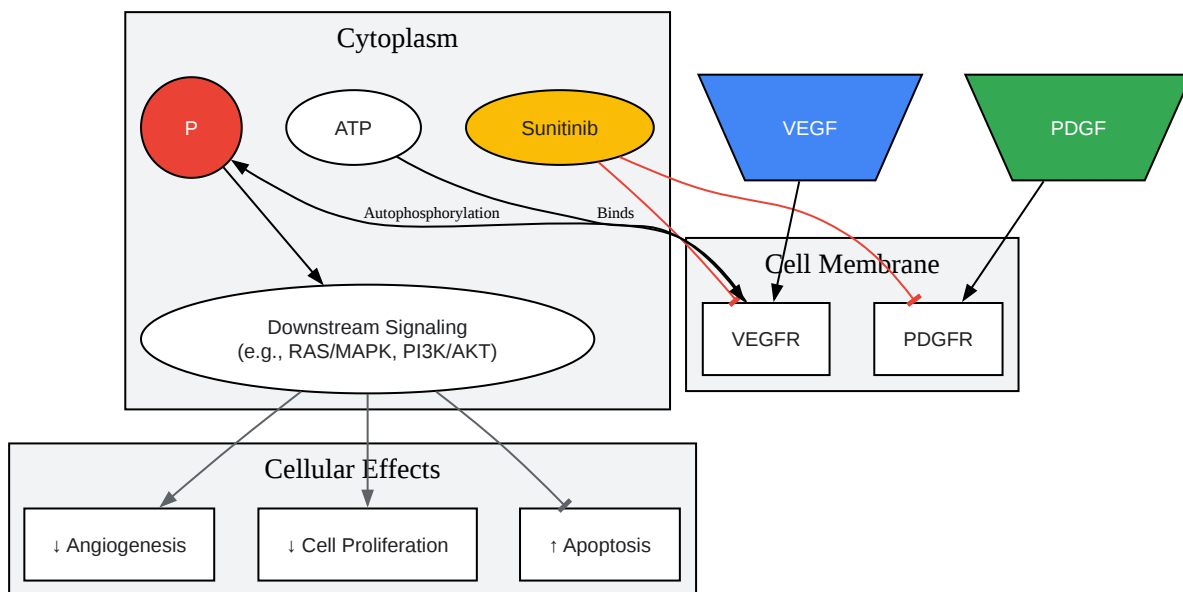
Reference	Concentration (ng/mL)	Within-Day Precision (%CV)	Between-Day Precision (%CV)	Accuracy (%)
[4]	Not Specified	≤ 10%	≤ 10%	≤ 10%
[5]	Not Specified	≤ 10%	≤ 10%	≤ 10%

Visualizations



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Caption: Experimental workflow for Sunitinib quantification in human plasma.



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Caption: Sunitinib mechanism of action signaling pathway.

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